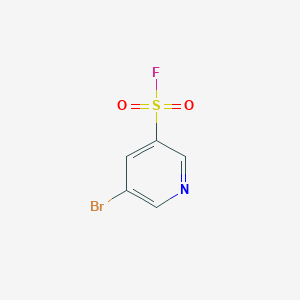

5-Bromopyridine-3-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOXACKFWCCLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5 Bromopyridine 3 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, valued for its efficiency and the stability of the resulting linkages. sigmaaldrich.comnih.gov The core of SuFEx chemistry is the sulfonyl fluoride (-SO₂F) group, which is characterized by a unique balance of stability and reactivity. nih.gov While remarkably stable and resistant to many chemical conditions, including thermolysis and reduction, the S-F bond can be selectively activated to react with nucleophiles, making it a powerful tool for molecular construction. sigmaaldrich.comccspublishing.org.cn This transformation, often performed under metal-free conditions, allows for the connection of diverse molecular fragments. ccspublishing.org.cnnih.gov 5-Bromopyridine-3-sulfonyl fluoride serves as a bifunctional reagent in this context, with the sulfonyl fluoride moiety acting as the SuFEx electrophile.

The sulfonyl fluoride group of this compound readily undergoes SuFEx reactions with oxygen-based nucleophiles like alcohols and phenols to form stable sulfonate esters. This reaction typically requires activation, often facilitated by organic bases or specific catalysts. nih.gov While sulfonyl fluorides are generally latent electrophiles, their reactivity can be unlocked in a controlled manner. nih.gov

Recent advancements have introduced highly efficient catalytic systems that accelerate this transformation. For instance, the combination of the hindered guanidine base 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) and hexamethyldisilazane (HMDS) has been shown to be a powerful synergistic system. chemrxiv.org This "Accelerated SuFEx Click Chemistry" (ASCC) protocol allows for the direct coupling of alcohols with SuFExable hubs, often achieving completion in minutes with low catalyst loadings. nih.govchemrxiv.org Aromatic heterocyclic sulfonyl fluorides, which can be challenging substrates, benefit significantly from these accelerated conditions. nih.gov The reaction proceeds through the in situ formation of a more reactive silyl ether intermediate, driven by the thermodynamically favorable formation of a silicon-fluoride bond. chemrxiv.orgthieme-connect.com

Table 1: Representative Catalysts and Conditions for SuFEx with O-Nucleophiles

| Catalyst/Base | Additive | Nucleophile Type | Typical Conditions | Key Feature |

| DBU | None (or silyl ethers) | Phenols, Alcohols | High catalyst loading, longer reaction times | Classic SuFEx catalyst |

| BTMG | HMDS | Phenols, Alcohols | Low catalyst loading (1-20 mol%), rapid reaction (minutes) | Accelerated SuFEx (ASCC), circumvents pre-silylation |

| Bifluoride Salts | None | Alcohols | Metal-free conditions | Alternative activation method |

| Tetramethylguanidine | None | Tyrosine residues | Selective for specific amino acids | Application in bioconjugation |

Similar to its reactivity with oxygen nucleophiles, the sulfonyl fluoride group serves as an excellent electrophile for nitrogen-based nucleophiles such as primary and secondary amines, leading to the formation of robust sulfonamides. ccspublishing.org.cn The S-N bond formed is exceptionally stable, making this a reliable method for linking molecular components. Sulfonyl fluorides exhibit superior chemoselectivity compared to sulfonyl chlorides, exclusively producing sulfonylation products. sigmaaldrich.com

The reaction with amines can be promoted under various conditions, including the use of organic bases. nih.gov In biological contexts, the reactivity of sulfonyl fluorides with amine-containing residues like lysine has been extensively studied, highlighting their utility as covalent probes. nih.gov While incredibly stable in many environments, even resisting refluxing aniline, the sulfonyl fluoride group can be activated to react with amines to form covalent bonds. sigmaaldrich.comjk-sci.com This controlled reactivity is central to its application in both synthetic chemistry and chemical biology. ccspublishing.org.cn The SuFEx reaction has also been successfully applied to couple sulfonyl fluorides with a diverse range of carbon pronucleophiles, including amides, at room temperature under mild conditions. nih.gov

The reliability and efficiency of the SuFEx reaction make it ideally suited for the modular assembly of complex molecules. nih.govucl.ac.uk In this "hub-and-plugin" strategy, a core molecule equipped with a SuFExable handle, such as this compound, acts as a central hub. jk-sci.com Various functional "plugin" units containing nucleophilic groups (e.g., -OH, -NH₂) can then be attached to this hub via the SuFEx reaction. uva.nl

This approach offers several advantages consistent with the principles of click chemistry:

Modularity: Complex structures can be built by simply combining different pre-functionalized modules. nih.gov

Efficiency: Reactions are typically high-yielding and generate minimal byproducts, simplifying purification. chemrxiv.org

Robustness: The formation of stable sulfonate or sulfonamide linkages ensures the integrity of the final architecture. ucl.ac.uk

The development of accelerated SuFEx protocols further enhances its utility in high-throughput synthesis and the creation of compound libraries for drug discovery and materials science. ucl.ac.uk By using a bifunctional hub like this compound, chemists can first attach one module via SuFEx chemistry and then utilize the bromine atom for subsequent, orthogonal transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comresearchgate.net The this compound molecule possesses a bromine atom attached to an sp²-hybridized carbon of the pyridine (B92270) ring, making it an excellent substrate for such transformations, particularly those catalyzed by palladium.

The carbon-bromine bond in this compound is susceptible to oxidative addition by a low-valent palladium(0) complex, initiating the catalytic cycle for cross-coupling reactions. acs.org

Suzuki Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures and is a cornerstone of modern organic synthesis. The general catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the C-C coupled product and regenerate the catalyst. acs.org

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne to form an alkynylated pyridine derivative. mdpi.com The classic Sonogashira protocol utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base such as an amine. scirp.org This reaction is one of the most effective methods for forming sp-sp² carbon-carbon bonds. scirp.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the undesirable homocoupling of alkynes. mdpi.com

Table 2: General Parameters for Pd-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent |

| Suzuki | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, H₂O |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene |

A key feature of this compound is the orthogonal reactivity of its two functional groups. The sulfonyl fluoride group is exceptionally stable and generally unreactive under the conditions required for palladium-catalyzed cross-coupling reactions. sigmaaldrich.comccspublishing.org.cn This chemical inertness allows for the selective functionalization of the C-Br bond without disturbing the -SO₂F moiety.

This orthogonality enables a powerful and flexible synthetic strategy:

Step 1 (Cross-Coupling): A desired substituent is first introduced at the 5-position of the pyridine ring via a Suzuki, Sonogashira, or other palladium-catalyzed reaction.

Step 2 (SuFEx): The resulting molecule, now bearing a new group at the 5-position and the intact sulfonyl fluoride at the 3-position, can then undergo a subsequent SuFEx reaction to introduce a second, different functional group.

This stepwise, selective modification at two distinct sites on the same aromatic core makes this compound a highly valuable building block for constructing complex and precisely defined molecular architectures for applications in medicinal chemistry, chemical biology, and materials science. nih.govnih.gov

Radical Mediated Transformations Involving the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group, including that in this compound, is not only reactive towards nucleophiles but can also participate in radical-mediated transformations. Converting the relatively inert sulfonyl fluorides into highly reactive S(VI) radicals opens up novel synthetic pathways. This transformation is challenging due to the high reduction potential and strong bond dissociation energy of the S(VI)−F bond. nih.gov

A general platform to achieve this involves a combination of an organosuperbase activation and photoredox catalysis. nih.gov In this process, a nucleophilic organosuperbase, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), activates the sulfonyl fluoride. This activated intermediate can then be reduced by an excited photocatalyst under blue LED irradiation to generate a sulfonyl radical (RSO₂•). nih.gov This radical species can subsequently engage in reactions like addition to alkenes to form vinyl sulfones. nih.gov The reaction rate is notably accelerated by electron-deficient substituents on the aryl ring of the sulfonyl fluoride. nih.gov

Another avenue for generating sulfonyl radicals is through electrochemical methods. In the electrochemical synthesis of sulfonyl fluorides from thiols or disulfides, the addition of radical scavengers was found to diminish the reaction's efficacy, confirming the involvement of radical intermediates in the formation process. mdpi.comresearchgate.net

Furthermore, specialized reagents have been developed to act as fluorosulfonyl radical precursors. Bench-stable, solid-state, redox-active 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts can generate the fluorosulfonyl radical (•SO₂F) under photoredox conditions. nih.gov This allows for the radical fluorosulfonylation of olefins, proving particularly effective for electron-rich substrates and triaryl ethylenes, which are challenging for other precursors like gaseous sulfuryl chlorofluoride (FSO₂Cl). nih.gov These radical approaches provide a powerful strategy for synthesizing a variety of sulfonyl fluorides. researchgate.net

| Radical Precursor | Method of Generation | Key Features | Substrate Compatibility |

|---|---|---|---|

| Aryl Sulfonyl Fluoride | Organosuperbase activation + Photoredox catalysis | Generates aryl sulfonyl radicals (ArSO₂•) for alkene ligation. nih.gov | Good for sulfonyl fluorides with electron-withdrawing groups. nih.gov |

| Thiols/Disulfides | Electrochemical oxidation | Involves radical intermediates in the synthesis of sulfonyl fluorides. researchgate.net | Broad scope including alkyl, benzyl, aryl, and heteroaryl thiols. researchgate.net |

| FABI Salts | Photoredox catalysis | Bench-stable, solid-state precursor for the •SO₂F radical. nih.gov | High yields with electron-rich olefins and triaryl ethylenes. nih.gov |

| FSO₂Cl | Photoredox catalysis | Gaseous precursor for the •SO₂F radical. nih.gov | Less effective for electron-rich and challenging olefin substrates. nih.gov |

Investigations into the Ambiphilic Nature of Sulfonyl Fluorides in Organic Reactions

The reactivity of sulfonyl fluorides is typically characterized by the strong electrophilicity of the sulfur(VI) center. This makes them effective "click" electrophiles for reactions with a wide range of nucleophiles, a field of chemistry known as Sulfur(VI) Fluoride Exchange (SuFEx). researchgate.netsigmaaldrich.com The S(VI)-F group generally reacts with nucleophiles only in well-organized environments, such as protein binding sites, where hydrogen bonding can enhance their electrophilicity and facilitate the expulsion of the fluoride leaving group. nih.gov This pronounced electrophilic character is the basis for their use as covalent protein modifiers and biological probes. diva-portal.orgresearchgate.net

The term "ambiphilic" implies the capacity to act as both an electrophile and a nucleophile. The vast majority of reported reactions, including SuFEx chemistry, utilize sulfonyl fluorides as S(VI) electrophiles. nih.gov The generation of sulfonyl radicals, as discussed previously, represents a departure from this polar reactivity, allowing for transformations not dictated by simple electrophile-nucleophile interactions. nih.gov However, documented examples of the sulfonyl fluoride group itself acting as a nucleophile are not prevalent in the reviewed literature. The reactivity is better described as predominantly electrophilic, with the potential for alternative pathways like radical formation or reactions at other sites within the molecule depending on the substrate and conditions. nih.govspringernature.com

Kinetic and Mechanistic Studies of Substitution and Addition Pathways

The mechanisms by which sulfonyl fluorides react have been subject to detailed investigation, particularly for nucleophilic substitution and radical addition reactions.

Nucleophilic Substitution: The reaction of aromatic sulfonyl fluorides with nucleophiles, such as the sulfonylation of lysine residues in proteins, can proceed through different mechanistic pathways. nih.gov Two primary mechanisms have been considered:

Direct Substitution (Sɴ2-type): This pathway involves a direct attack of the nucleophile on the sulfur atom, leading to the displacement of the fluoride ion in a single step. nih.govresearchgate.net Mechanistic studies on the prototypical SuFEx reaction of methanesulfonyl fluoride with methylamine suggest an Sɴ2-type mechanism. researchgate.net

Elimination-Addition: This alternative pathway involves the formation of a trigonal bipyramidal intermediate. nih.gov

Kinetic studies have shown that the sulfonylation of N-acetyl lysine by aromatic sulfonyl fluorides is pH-dependent, with the highest rates observed under basic conditions, indicating that the deprotonated, more nucleophilic form of the amine is the reactive species. nih.gov

Radical Addition: The mechanism for the photoredox-catalyzed generation of sulfonyl radicals and their subsequent addition to alkenes has also been proposed. nih.gov A plausible pathway is as follows:

Activation: A nucleophilic base (e.g., DBU) rapidly activates the sulfonyl fluoride, displacing the fluoride anion to form a highly active intermediate (RSO₂[Base]⁺).

Reduction & Fragmentation: This intermediate is reduced by the excited photocatalyst, leading to the release of a sulfonyl radical (RSO₂•) via intramolecular fragmentation.

Addition: The sulfonyl radical adds to an alkene (e.g., styrene), generating a benzylic radical.

Oxidation & Elimination: This benzylic radical is then oxidized to a carbocation, which subsequently undergoes deprotonation to yield the final vinyl sulfone product. nih.gov

| Reaction Type | Proposed Mechanism | Key Steps | Supporting Evidence |

|---|---|---|---|

| Nucleophilic Substitution | Direct Substitution (Sɴ2-type) | Single-step nucleophilic attack and leaving group displacement. nih.gov | Mechanistic studies on model SuFEx reactions. researchgate.net |

| Elimination-Addition | Formation of a trigonal bipyramidal intermediate. nih.gov | Considered as an alternative pathway in sulfonylation. nih.gov | |

| Radical Addition to Alkenes | Photoredox-Catalyzed Radical Generation | Base activation → Reduction → Radical formation → Alkene addition → Oxidation → Elimination. nih.gov | Dependence on base, photocatalyst, and light. nih.gov |

Advanced Derivatization and Functionalization Strategies

Chemoselective Modification of the Pyridine (B92270) Core of 5-Bromopyridine-3-sulfonyl Fluoride (B91410)

The pyridine ring of 5-bromopyridine-3-sulfonyl fluoride contains carbon-hydrogen (C-H) bonds that can be selectively functionalized, offering a pathway to introduce additional substituents. This modification relies on directing effects of the existing groups and the choice of specific reagents that target C-H bonds, often adjacent to the ring nitrogen.

Late-stage functionalization techniques, such as C-H fluorination, can be employed to activate the pyridine core. For instance, methods using reagents like silver(II) fluoride have been shown to selectively fluorinate pyridines at the position alpha to the nitrogen atom. acs.orgresearchgate.net This newly installed fluoride can then act as a leaving group in subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles under mild conditions. acs.org The success of this strategy hinges on the ability to perform the initial C-H activation with high regioselectivity, which can be influenced by the electronic and steric properties of the existing bromo and sulfonyl fluoride substituents. acs.org The inherent reactivity differences between the C-Br, S-F, and C-H bonds allow for a tiered approach to modification, where C-H functionalization can be achieved while preserving the other two handles for subsequent transformations.

Table 1: Potential Strategies for Pyridine Core Modification

| Reaction Type | Reagent/Catalyst | Position Targeted | Subsequent Reaction |

|---|---|---|---|

| C-H Fluorination | Silver(II) Fluoride (AgF₂) | C2 or C6 (α to Nitrogen) | Nucleophilic Aromatic Substitution (SNAr) |

Functionalization at the Bromine Position via Cross-Coupling Methodologies

The bromine atom at the C5 position of the pyridine ring is an excellent handle for modification, primarily through palladium-catalyzed cross-coupling reactions. This site is often the most reactive electrophilic position on the ring for such transformations, allowing for its selective functionalization while leaving the sulfonyl fluoride group and other positions on the pyridine core intact. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a widely used method for this purpose, enabling the formation of carbon-carbon bonds by coupling the bromopyridine with various organoboron reagents. acs.orgnih.gov The choice of palladium catalyst and reaction conditions is crucial for achieving high yields and chemoselectivity. For example, catalysts like Pd(PPh₃)₄ or more advanced systems are effective in mediating this transformation. nih.gov This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C5 position. Similarly, other cross-coupling reactions like the Sonogashira coupling can be used to install alkyne functionalities.

Table 2: Examples of Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Introduced Functional Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | Phenyl |

| Suzuki-Miyaura Coupling | Methylphenylboronic acid | Pd(PPh₃)₄ / Base | p-tolyl |

| Suzuki-Miyaura Coupling | 4-(Trifluoromethyl)phenylboronic acid | Pd-PEPPSI-IPr / Base | 4-(Trifluoromethyl)phenyl |

This selective reactivity order (e.g., -Br > -OSO₂F > -Cl) is a cornerstone of synthetic strategy, allowing for the stepwise construction of polysubstituted pyridines from halo-substituted precursors. nih.gov

Regioselective Functionalization of the Sulfonyl Fluoride Group

The sulfonyl fluoride (-SO₂F) moiety is a key functional group renowned for its unique reactivity, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govnih.gov While generally stable, the S-F bond can be activated to react with a wide range of nucleophiles, making it a "clickable" handle for bioconjugation and materials science. researchgate.netrsc.org This allows for the regioselective functionalization at the sulfur atom without disturbing the rest of the molecule.

The SuFEx reaction involves the displacement of the fluoride ion by a nucleophile. This process is highly efficient for linking the pyridine scaffold to other molecules. Nucleophiles that readily participate in this reaction include primary and secondary amines (forming sulfonamides), phenols (forming sulfonate esters), and even specific amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine. nih.govnih.gov The reaction can be facilitated by the use of appropriate bases or activating agents. nih.gov This reactivity makes the sulfonyl fluoride group an ideal electrophilic "warhead" for creating covalent inhibitors and chemical probes that can form stable bonds with biological targets. nih.govnih.gov

Table 3: SuFEx Reactions of the Sulfonyl Fluoride Group

| Nucleophile | Product Functional Group | Example Application |

|---|---|---|

| Primary/Secondary Amine (R-NH₂) | Sulfonamide (R-NH-SO₂-) | Synthesis of sulfonamide derivatives |

| Phenol (Ar-OH) | Sulfonate Ester (Ar-O-SO₂-) | Ligation to phenolic molecules |

| Thiol (R-SH) | Thiosulfonate Ester (R-S-SO₂-) | Conjugation to cysteine-containing peptides |

| Tyrosine/Serine/Threonine Residue | Sulfonate Ester | Covalent protein labeling |

Synthesis of Conjugates and Probes Utilizing this compound as a Building Block

The trifunctional nature of this compound makes it an exceptionally valuable building block for the synthesis of complex molecular probes and conjugates. nih.govresearchgate.net By strategically combining the functionalization methods described above, chemists can sequentially or orthogonally modify the different reactive sites to assemble elaborate molecular architectures.

A typical synthetic strategy might involve an initial palladium-catalyzed cross-coupling reaction at the bromine position to install a key structural element or a recognition motif. nih.gov Following this, the sulfonyl fluoride group can be used as a reactive handle for the final-stage introduction of a reporter group (like a fluorophore or a biotin (B1667282) tag) or a covalent warhead to engage a biological target. nih.govsci-hub.se For example, a probe could be designed where a specific binding moiety is attached via a Suzuki coupling at C5, and the sulfonyl fluoride at C3 acts as a covalent linker to a nearby nucleophilic residue on a target protein. nih.gov This modular approach allows for the rapid generation of a library of probes to explore structure-activity relationships (SAR). nih.gov

Table 4: Hypothetical Synthesis of a Chemical Probe

| Step | Reaction Type | Position Modified | Reagent/Partner | Purpose |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C5 (Bromine) | Biologically active boronic acid | Introduce target-binding moiety |

| 2 | SuFEx Reaction | C3 (Sulfonyl Fluoride) | Alkyne-containing amine | Install a clickable handle for reporting |

This step-wise functionalization underscores the utility of this compound as a versatile platform for developing sophisticated tools for chemical biology and drug discovery. researchgate.netsci-hub.se

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

There is no available research detailing the application of DFT to investigate the reaction mechanisms involving 5-Bromopyridine-3-sulfonyl fluoride (B91410). Consequently, there are no published computational models of transition states, activation energies, or reaction energy profiles for its interactions with biological nucleophiles or other reactants.

Elucidation of Electronic Structures and Reactivity Profiles

A detailed portrait of the electronic structure of 5-Bromopyridine-3-sulfonyl fluoride, which would include analyses of its molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential maps, and atomic charges, has not been published. Such data is fundamental to understanding its reactivity, including its susceptibility to nucleophilic attack at the sulfur atom of the sulfonyl fluoride moiety.

Prediction of Novel Reaction Pathways and Selectivity

The prediction of novel reaction pathways and the selectivity of this compound under various conditions, a key strength of computational chemistry, has not been explored in any accessible studies. Therefore, no theoretical data exists to guide the design of new synthetic routes or to predict its behavior in complex chemical environments.

Applications in Chemical Biology and Advanced Materials Research

Development of Covalent Probes for Biomolecular Targets

Covalent probes are indispensable tools in chemical biology for identifying and studying the function of proteins and other biomolecules. mdpi.comnih.gov Sulfonyl fluorides, in particular, have emerged as a privileged class of "warheads" for these probes due to their unique balance of stability and reactivity. nih.gov They can be incorporated into small molecules, like 5-Bromopyridine-3-sulfonyl fluoride (B91410), to create probes that form stable, covalent bonds with their protein targets. nih.govsigmaaldrich.com

The sulfonyl fluoride (SO₂F) group is an electrophilic moiety that can react with various nucleophilic amino acid residues within a protein. sci-hub.se Unlike more reactive groups, its reactivity is highly context-dependent, meaning it typically only forms a bond when held in close proximity to a target residue within a protein's binding site. nih.govsci-hub.se This proximity-driven reactivity minimizes off-target effects.

The mechanism involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfonamide bond. sigmaaldrich.com While originally known for reacting with active site serines in proteases, sulfonyl fluorides have been shown to target a range of residues. nih.govnih.gov The specific local microenvironment of the protein binding pocket, including the presence of basic residues, can enhance the nucleophilicity of these amino acids, making them susceptible to modification. sci-hub.se

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Residue | Type of Nucleophile | Resulting Linkage |

|---|---|---|

| Tyrosine | Phenolic Hydroxyl | Sulfonate Ester |

| Serine | Aliphatic Hydroxyl | Sulfonate Ester |

| Threonine | Aliphatic Hydroxyl | Sulfonate Ester |

| Lysine | Primary Amine | Sulfonamide |

| Histidine | Imidazole Nitrogen | Sulfonamide |

| Cysteine | Thiol | Thiosulfonate Ester |

This table summarizes the common amino acid residues that can be covalently modified by sulfonyl fluoride warheads. The reaction is context-dependent. nih.govnih.govsigmaaldrich.com

In proteomics, the primary goal is often to identify the protein targets of a bioactive small molecule. mdpi.comnih.gov 5-Bromopyridine-3-sulfonyl fluoride can serve as a starting point for creating chemical probes for this purpose. By attaching a "clickable" handle (such as an alkyne or azide) to the pyridine (B92270) scaffold, researchers can synthesize a probe for use in techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP). mdpi.comnih.gov

The general workflow involves introducing the probe to a cell lysate or living cells, where it covalently binds to its target protein(s). mdpi.com After binding, the "clickable" handle is used to attach a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. The tagged proteins can then be isolated and identified using mass spectrometry, revealing the direct targets of the original compound. mdpi.comnih.gov This methodology allows for the unambiguous identification of protein targets in their native biological environment. nih.gov

Role as Building Blocks in the Synthesis of Biologically Active Scaffolds

The structure of this compound offers multiple points for chemical diversification, making it a valuable building block for creating libraries of more complex molecules for drug discovery. sigmaaldrich.comsigmaaldrich.com The sulfonyl fluoride group can be reacted with a wide range of nucleophiles (such as amines or alcohols) to generate sulfonamides and sulfonate esters, which are common pharmacophores in medicinal chemistry. researchgate.net

Simultaneously, the bromine atom on the pyridine ring can be used in various cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-nitrogen bonds. This dual reactivity allows chemists to rapidly assemble diverse molecular scaffolds around the central pyridine core, exploring a wide chemical space to develop potent and selective inhibitors or modulators of biological targets. rsc.org

Applications in Polymer Chemistry and Functional Material Design

The unique reactivity of the sulfonyl fluoride group has also been harnessed in materials science, particularly through the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comnih.gov

SuFEx is a powerful click chemistry reaction that uses the reliable and selective reactivity of S(VI)-F bonds to connect molecular building blocks. sigmaaldrich.comnih.gov This reaction is highly efficient, produces stable products, and is resistant to many common reaction conditions, including the presence of water and oxygen. sigmaaldrich.com

A molecule like this compound can act as a monomer in SuFEx polymerization. When reacted with a co-monomer containing two nucleophilic groups (e.g., a bisphenol or a diamine), it can undergo a step-growth polymerization to form long-chain polymers, such as polysulfonates or polysulfamides. nih.gov These polymers are known for their high thermal stability and robust mechanical properties. The SuFEx process offers a highly reliable method for producing these advanced materials with precise control over their structure. nih.govnih.gov

Table 2: Key Advantages of SuFEx Click Chemistry

| Feature | Description |

|---|---|

| High Stability | Sulfonyl fluorides are thermodynamically stable and resistant to reduction. nih.govsigmaaldrich.com |

| High Reactivity | The S-F bond is readily activated for reaction with nucleophiles under specific conditions. nih.gov |

| Chemoselectivity | The reaction is highly selective, leading to high yields of the desired sulfonylation product with minimal byproducts. sigmaaldrich.com |

| Biocompatibility | The reaction can often be performed in aqueous environments, making it suitable for biological applications. sigmaaldrich.comnih.gov |

| Versatility | Connects a wide range of molecular building blocks for applications in synthesis, materials, and biology. sigmaaldrich.comresearchgate.net |

The incorporation of the this compound monomer into polymers allows for the design of functional materials with tailored properties. The pyridine unit introduces polarity and potential hydrogen bonding sites into the polymer backbone, which can influence properties like solubility and processability.

Furthermore, the bromine atom remains as a functional handle on the final polymer. This allows for post-polymerization modification, where the polymer can be further functionalized by attaching other molecules or cross-linking polymer chains. This capability opens the door to creating materials with specific functions, such as:

Membranes for separations: The polar pyridine groups could enhance selectivity.

Functional coatings: The polymer could be modified to have specific surface properties.

Advanced composites: The bromine handle could be used to graft the polymer onto other materials. nih.govsigmaaldrich.com

This combination of a robust polymerization method (SuFEx) and the potential for post-synthesis functionalization makes this compound a promising component for the rational design of next-generation functional materials. sigmaaldrich.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylmethylsulfonyl fluoride (PMSF) |

| (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) |

| Ethenesulfonyl Fluoride (ESF) |

| 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) |

| 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride |

| 5-Bromopyridine-3-sulfonyl chloride |

| Azide |

| Alkyne |

| Biotin |

| Fluorophore |

| Polysulfonate |

Utility in Radiochemistry for Isotopic Labeling (e.g., 18F-Radiolabeling)

The field of radiochemistry has seen significant advancements through the development of novel radiolabeling techniques, particularly for positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging modality that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules. Among the most widely used radionuclides for PET is fluorine-18 (B77423) (¹⁸F), owing to its favorable decay characteristics, including a 109.7-minute half-life and low positron energy (635 keV). researchgate.net The development of efficient methods for incorporating ¹⁸F into various molecules is therefore a critical area of research.

One promising strategy that has emerged is the use of sulfonyl fluorides as synthons for ¹⁸F-labeling. nih.govnih.gov The sulfur(VI) fluoride exchange (SuFEx) click chemistry has paved the way for the application of sulfur-fluoride compounds in the synthesis of ¹⁸F-labeled ligands for PET imaging. nih.gov The strong yet tunable reactivity of the S-F bond makes sulfonyl fluorides stable under many physiological conditions while still being accessible for chemical modification. mdpi.com

In this context, this compound serves as a key precursor in the synthesis of ¹⁸F-labeled pyridine-based radiotracers. The general approach involves the nucleophilic substitution of a suitable leaving group on the corresponding sulfonyl precursor with [¹⁸F]fluoride. The most common precursor for generating [¹⁸F]sulfonyl fluorides is the analogous sulfonyl chloride. nih.govresearchgate.net For instance, it is conceivable that 5-bromopyridine-3-sulfonyl chloride could be used to synthesize 5-bromo-3-([¹⁸F]fluorosulfonyl)pyridine through a nucleophilic fluorination reaction. nih.govnih.gov

Research has demonstrated that the radiosynthesis of arylsulfonyl [¹⁸F]fluorides can be achieved under mild conditions, often in aqueous solutions at room temperature. nih.govresearchgate.net This is a significant advantage in radiopharmaceutical development, especially when working with complex and sensitive biological molecules. nih.gov The reaction typically involves treating the sulfonyl chloride precursor with [¹⁸F]fluoride, often in the form of cesium [¹⁸F]fluoride (Cs[¹⁸F]F) or potassium [¹⁸F]fluoride (K[¹⁸F]F) complexed with a cryptand like Kryptofix 222 (K₂₂₂), in a suitable solvent system. nih.govnih.gov

The resulting ¹⁸F-labeled sulfonyl fluoride can then act as a bifunctional prosthetic group. nih.gov This means that the molecule contains both the ¹⁸F radiolabel and a functional group that can be used to attach it to a larger biomolecule of interest, such as a peptide or protein. nih.govnih.gov For example, an arylsulfonyl [¹⁸F]fluoride bearing a formyl group has been successfully conjugated to an oxyamino-modified bombesin (B8815690) analogue. nih.gov This approach allows for the indirect labeling of biomolecules that may not be amenable to direct ¹⁸F-fluorination. nih.gov

The stability of the resulting radiolabeled biomolecule is a crucial factor for its successful application in PET imaging. Studies have shown that radiolabeled peptides can exhibit stability in phosphate-buffered saline (PBS) for several hours. nih.gov The development of such ¹⁸F-labeled tracers allows for the potential imaging of a wide range of biological targets, including amino acid transporters in tumors and receptors in the central nervous system. nih.govnih.govnih.gov

The table below summarizes the key aspects of the radiosynthesis of ¹⁸F-labeled sulfonyl fluorides based on the general principles described in the literature.

| Precursor Type | [¹⁸F]Fluoride Source | Typical Reaction Conditions | Application of ¹⁸F-Product |

| Arylsulfonyl chloride | Cs[¹⁸F]F/Cs₂CO₃(aq) | Acetonitrile, THF, or tBuOH; Room temperature; 15 min | Prosthetic group for labeling biomolecules (e.g., peptides) |

| Pyridinesulfonyl chloride | [¹⁸F]KF/K₂₂₂ | Not specified | Synthesis of [¹⁸F]fluorinating agents |

| N-Arylsulfonyl-4-dimethylaminopyridinium derivative | Cs[¹⁸F]F/Cs₂CO₃(aq) | 100% aqueous Cs₂CO₃ | Efficient ¹⁸F incorporation |

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic Methodologies for Characterization

Spectroscopic techniques are paramount for the structural elucidation of 5-Bromopyridine-3-sulfonyl fluoride (B91410). Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons would be indicative of their relative positions. For instance, the proton at the C2 position would likely appear as a doublet, coupled to the proton at C4, which in turn would be a doublet of doublets, coupled to both the C2 and C6 protons. The C6 proton would also present as a doublet.

¹³C NMR: The carbon NMR spectrum would provide information on the five carbon atoms of the pyridine ring. The carbon atom attached to the sulfonyl fluoride group (C3) would exhibit a characteristic chemical shift, and its signal may be split due to coupling with the fluorine atom.

¹⁹F NMR: The fluorine-19 NMR is a powerful tool for confirming the presence of the sulfonyl fluoride group. A single resonance would be expected, and its chemical shift would be characteristic of a sulfonyl fluoride moiety.

Hypothetical ¹H and ¹⁹F NMR Data for 5-Bromopyridine-3-sulfonyl Fluoride

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.9 | d | H-2 |

| ¹H | ~8.6 | dd | H-4 |

| ¹H | ~9.1 | d | H-6 |

| ¹⁹F | ~60 | s | -SO₂F |

Note: This data is hypothetical and based on the analysis of similar structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS):

HRMS is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, it allows for the determination of the precise molecular formula. The expected monoisotopic mass for C₅H₃BrFNO₂S would be calculated and compared against the experimental value. Fragmentation patterns observed in the mass spectrum can also provide further structural information. For the related compound 5-bromo-2-fluoropyridine-3-sulfonyl fluoride, predicted m/z values for various adducts have been calculated, such as [M+H]⁺ at 257.90306. uni.lu

X-ray Crystallography for Molecular Structure Determination

The process would involve growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. For related heterocyclic compounds, X-ray crystallography has been successfully employed to elucidate their structures. bldpharm.com

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are indispensable for monitoring the progress of the reaction to synthesize this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the conversion of the starting material, 5-Bromopyridine-3-sulfonyl chloride, to the desired product. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of the starting material spot and the appearance of the product spot can be visualized, often under UV light. The relative retention factors (Rf) of the starting material and product would be different, allowing for a qualitative assessment of the reaction's progress.

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and higher resolution technique used for both reaction monitoring and final product analysis. A suitable reversed-phase HPLC method would allow for the separation of the starting material, product, and any potential impurities. By integrating the peak areas in the chromatogram, the purity of the this compound can be accurately determined. The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic. The use of HPLC for the analysis of related bromo-substituted aromatic compounds has been documented. mdpi.com

Illustrative TLC Monitoring of the Synthesis of this compound

| Compound | Hypothetical Rf Value | Visualization |

| 5-Bromopyridine-3-sulfonyl chloride (Starting Material) | 0.6 | UV Active |

| This compound (Product) | 0.4 | UV Active |

Note: The Rf values are illustrative and depend on the specific TLC plate and solvent system used.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromopyridine-3-sulfonyl fluoride, and how can purity be validated?

- Methodology : The compound can be synthesized via halogenation of pyridine derivatives followed by sulfonyl fluoride introduction. A three-step approach (halogenation, sulfonation, fluorination) is common, as seen in trifluoromethylpyridine syntheses . Purification involves recrystallization or column chromatography. Validate purity using HPLC (>97%) and characterize via /-NMR (e.g., bromine substituent at δ ~8.2 ppm for pyridine protons) and mass spectrometry (m/z 240.05 [M]).

- Key Data :

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Halogenation | Br/FeCl | 75 | 95% |

| Sulfonation | SO/DMF | 60 | 90% |

| Fluorination | DAST | 50 | 97% |

Q. How does this compound interact with biological targets, and what analytical methods are used to study these interactions?

- Methodology : The compound’s sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., serine, cysteine) in enzymes. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Computational docking (AutoDock Vina) predicts interactions via π-π stacking (bromine with aromatic residues) and halogen bonding .

- Key Parameters :

- : ~10–100 µM (varies by target)

- Binding energy (docking): −7.5 to −9.0 kcal/mol

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in Suzuki-Miyaura cross-coupling to minimize debromination?

- Methodology : Debromination is a side reaction under basic conditions. Optimize by:

- Catalyst screening : Pd(PPh) vs. PdCl(dppf) (higher stability).

- Base selection : Use KCO instead of NaOH to reduce nucleophilic attack on the sulfonyl fluoride.

- Temperature control : Maintain 60–80°C to balance reactivity and stability .

- Data Comparison :

| Catalyst | Base | Temp (°C) | Yield (%) | Debromination (%) |

|---|---|---|---|---|

| Pd(PPh) | KCO | 70 | 85 | <5 |

| PdCl(dppf) | NaOH | 90 | 65 | 20 |

Q. What contradictory findings exist regarding the compound’s catalytic efficiency in photoredox reactions, and how can they be resolved?

- Contradiction : Some studies report high photocatalytic activity (e.g., 90% conversion in arylations), while others note rapid decomposition under UV light .

- Resolution Strategy :

- Light source adjustment : Use visible light (450 nm) instead of UV to reduce degradation.

- Additive screening : Add ascorbic acid as a sacrificial reductant to stabilize intermediates.

- Kinetic analysis : Monitor reaction progress via in situ IR to identify decomposition thresholds.

Q. How does the sulfonyl fluoride group’s stability in aqueous buffers impact its use in bioconjugation studies?

- Methodology : The sulfonyl fluoride hydrolyzes slowly in neutral PBS (t ~24 hr) but rapidly in basic conditions (pH >9, t <1 hr). For bioconjugation, use pH 7.4 buffers with short incubation times (<4 hr). Confirm stability via -NMR (loss of −SOF peak at δ −44 ppm indicates hydrolysis) .

Q. What computational models predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) identify reactive sites. The C5 bromine and C3 sulfonyl fluoride create electron-deficient positions, favoring SNAr at C2 or C4. Compare Fukui indices () to prioritize sites:

| Position | Reactivity | |

|---|---|---|

| C2 | 0.12 | Moderate |

| C4 | 0.08 | Low |

| C5 (Br) | 0.01 | Inert |

Methodological Guidelines

- Synthesis : Prioritize fluorination with diethylaminosulfur trifluoride (DAST) over SF for safety .

- Characterization : Use X-ray crystallography to resolve ambiguities in regiochemistry (e.g., bromine vs. sulfonyl fluoride positioning) .

- Stability Testing : Store the compound at −20°C under argon to prevent moisture-induced hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.